molecular formula C13H16O2 B096386 Cyclopentyl 4-methoxyphenyl ketone CAS No. 15831-52-4

Cyclopentyl 4-methoxyphenyl ketone

Cat. No.: B096386
CAS No.: 15831-52-4
M. Wt: 204.26 g/mol
InChI Key: ZGESSLXCFYCMLJ-UHFFFAOYSA-N
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Description

Cyclopentyl 4-methoxyphenyl ketone is an organic compound with the molecular formula C13H16O2 It is a ketone that features a cyclopentyl group attached to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 4-methoxyphenyl ketone can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with anisole in the presence of a suitable catalyst . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly solvents and catalysts to minimize environmental impact. The process may include steps such as hydrolysis and decarboxylation of intermediate compounds to achieve the desired ketone .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentyl 4-methoxyphenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect biological pathways and processes, making it a valuable compound for studying enzyme kinetics and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl phenyl ketone
  • Cyclopentyl 4-hydroxyphenyl ketone
  • Cyclopentyl 4-chlorophenyl ketone

Uniqueness

Cyclopentyl 4-methoxyphenyl ketone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclopentyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGESSLXCFYCMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290817
Record name Cyclopentyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15831-52-4
Record name NSC71212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to the procedure of Example I, the title compound is prepared from 31 g (0.287 mol) of anisole, 46 g (0.345 mol) of aluminium chloride and 40 g (0.302 mol) of cyclopentanecarbonyl chloride.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

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